2-(Isobutylamino)ethanol CAS number 17091-40-6 properties
2-(Isobutylamino)ethanol CAS number 17091-40-6 properties
CAS Number: 17091-40-6 Document Type: Technical Guide & Chemical Profile Version: 2.0 (Scientific Review)
Executive Summary
2-(Isobutylamino)ethanol (IUPAC: 2-[(2-methylpropyl)amino]ethanol) is a secondary amino alcohol characterized by a sterically hindered amine group adjacent to a primary hydroxyl moiety. This bifunctional structure renders it a critical intermediate in the synthesis of pharmaceutical agents, specifically beta-adrenergic blockers and local anesthetics, as well as a functional component in gas treating applications for selective CO₂ absorption.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers and process engineers.
Chemical Identity & Structural Analysis[1]
The molecule consists of an ethanolamine core N-substituted with an isobutyl group. The steric bulk of the isobutyl moiety influences the nucleophilicity of the nitrogen atom, distinguishing its reactivity profile from linear analogues like n-butylaminoethanol.
| Parameter | Detail |
| CAS Number | 17091-40-6 |
| IUPAC Name | 2-[(2-methylpropyl)amino]ethanol |
| Synonyms | 2-Isobutylaminoethanol; N-Isobutylethanolamine |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| SMILES | CC(C)CNCCO |
| InChI Key | VJWZYGQIJWDACM-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence estimates derived from structure-property relationship (SPR) models.
| Property | Value | Context/Conditions |
| Physical State | Liquid | @ 20°C, 1 atm |
| Boiling Point | 199.5°C | @ 760 mmHg |
| Melting Point | ~28.9°C | Estimated (solidifies in cool conditions) |
| Density | 0.872 g/cm³ | @ 25°C |
| Flash Point | 72.1°C | Closed Cup (Combustible) |
| Vapor Pressure | 0.085 mmHg | @ 25°C |
| Refractive Index | 1.440 | |
| pKa (Base) | ~9.8 | Conjugate acid (Amine protonation) |
| LogP | 0.62 | Hydrophobic/Hydrophilic balance |
| Solubility | Miscible | Water, Ethanol, Acetone, Chloroform |
Expert Insight: The relatively high boiling point (199.5°C) compared to its molecular weight is attributed to strong intermolecular hydrogen bonding involving both the hydroxyl (-OH) and amine (-NH-) groups.
Synthesis & Manufacturing Routes
Synthesis is primarily achieved through alkylation or reductive amination . The choice of route depends on the scale and available starting materials.
Method A: Ethoxylation of Isobutylamine (Industrial Standard)
This is the most atom-economical route, involving the ring-opening of ethylene oxide (EO) by isobutylamine.
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Reagents: Isobutylamine (excess), Ethylene Oxide.
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Conditions: 60–100°C, pressurized vessel (if EO gas is used).
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Mechanism: Nucleophilic attack of the amine nitrogen on the epoxide carbon.
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Selectivity Control: A molar excess of isobutylamine (typically 3:1 to 5:1) is crucial to prevent poly-ethoxylation (formation of di- and tri-ethanolamine derivatives).
Method B: Reductive Amination (Laboratory Scale)
Useful when handling gaseous EO is not feasible. This route uses isobutyraldehyde and ethanolamine.
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Reagents: Isobutyraldehyde, Ethanolamine (2-Aminoethanol), H₂ gas.
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Catalyst: Pd/C or PtO₂.
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Mechanism: Formation of an imine intermediate followed by catalytic hydrogenation.
Synthesis Workflow Visualization
Figure 1: Comparison of the direct ethoxylation route (Industrial) vs. reductive amination (Laboratory).
Reactivity & Chemical Behavior[3][4][5]
The molecule possesses two nucleophilic centers: the secondary amine and the primary hydroxyl group.
Chemoselectivity (N- vs. O-Alkylation)
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Amine Dominance: Under neutral or basic conditions, the secondary nitrogen is more nucleophilic than the oxygen. Electrophiles (e.g., alkyl halides, acid chlorides) will preferentially attack the nitrogen.
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Reversal: Protonation of the amine (using acid) or protection (e.g., Boc-group) allows for selective reaction at the hydroxyl group.
Steric Hindrance Effects
The isobutyl group provides moderate steric bulk (branching at the
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Effect: It reduces the rate of nucleophilic attack compared to n-butyl analogues but increases selectivity in substitution reactions.
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Application: This hindrance is advantageous in "hindered amine" gas scrubbing, where it facilitates the release of CO₂ during the regeneration cycle (lower heat of regeneration).
Reactivity Flowchart
Figure 2: Divergent reactivity pathways based on reaction conditions.
Experimental Protocol: Lab-Scale Synthesis (Route A Simulation)
Objective: Synthesis of 2-(Isobutylamino)ethanol via epoxide ring opening. Safety Note: Ethylene oxide is a carcinogen and explosion hazard. This protocol substitutes EO with 2-Chloroethanol for safer lab-scale handling (nucleophilic substitution), though EO is preferred industrially.
Materials
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Isobutylamine (73.14 g, 1.0 mol)
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2-Chloroethanol (40.25 g, 0.5 mol)
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Solvent: Ethanol (100 mL) or Water
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Base: Sodium Hydroxide (if neutralizing HCl byproduct is required, though excess amine can serve as the base)
Step-by-Step Procedure
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Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Place in an ice bath.
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Charging: Add Isobutylamine (1.0 mol) and Ethanol (50 mL) to the flask. Cool to 0–5°C.
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Addition: Slowly add 2-Chloroethanol (0.5 mol) dropwise over 60 minutes. Rationale: The exotherm must be controlled. Excess amine prevents polymerization.
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Reaction: Once addition is complete, remove the ice bath and heat to reflux (approx. 80°C) for 4–6 hours.
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Workup:
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Cool the mixture.
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Add NaOH (0.5 mol) dissolved in minimal water to neutralize the amine hydrochloride salt formed.
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Filter off the precipitated NaCl.
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Purification: Distill the filtrate.
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Fraction 1: Ethanol and unreacted Isobutylamine (Recycle).
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Fraction 2: 2-(Isobutylamino)ethanol (Collect at ~199°C or under vacuum at corresponding bp).
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Applications in Drug Development
Pharmaceutical Intermediate
The 2-aminoethanol backbone is a pharmacophore found in:
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Beta-Blockers: Although tert-butyl (e.g., Timolol) and isopropyl (e.g., Propranolol) are more common, the isobutyl analog is used in structure-activity relationship (SAR) studies to fine-tune lipophilicity (LogP 0.62) and receptor binding affinity.
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Local Anesthetics: Used as the hydrophilic "tail" in amino-ester or amino-amide anesthetics.
CO₂ Capture (Gas Sweetening)
As a sterically hindered amine, 2-(isobutylamino)ethanol forms unstable carbamates with CO₂.
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Mechanism: Unlike primary amines which form stable carbamates, this hindered secondary amine favors the formation of bicarbonate species or unstable carbamates that decompose easily upon heating.
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Benefit: Significantly lower energy is required to regenerate the solvent compared to Monoethanolamine (MEA).
Safety, Handling & Toxicology (GHS)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Flammability | H227 | Combustible liquid.[1] |
PPE Requirements:
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Eyes: Chemical splash goggles + Face shield.
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Skin: Butyl rubber or Neoprene gloves.
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Respiratory: Organic vapor cartridge respirator if ventilation is poor.
Storage: Store under nitrogen atmosphere. Amines absorb CO₂ and moisture from the air (hygroscopic).
References
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PubChem Compound Summary. (n.d.). 2-(Isobutylamino)ethanol (CID 88392). National Center for Biotechnology Information. Retrieved from [Link]
- Kroschwitz, J. I. (2004). Kirk-Othmer Encyclopedia of Chemical Technology. "Alkanolamines from Olefin Oxides and Ammonia". Wiley-Interscience.
- Occupational Safety and Health Administration (OSHA).Hazard Communication Standard: Safety Data Sheets.
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LookChem. (2024). CAS 17091-40-6 Data Sheet. Retrieved from [Link]
